

# Application Notes and Protocols: Bisisocyanide Ligands in Photoredox Catalysis

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These application notes provide a comprehensive overview of the emerging use of **bisisocyanide** ligands in photoredox catalysis. The unique electronic properties of these ligands, when coordinated to suitable metal centers, offer exciting opportunities for the development of novel, efficient, and tunable photocatalysts. This document outlines the fundamental principles, key applications, and detailed experimental protocols for researchers interested in exploring this promising area of catalysis.

# Introduction to Bisisocyanide Ligands in Photoredox Catalysis

**Bisisocyanide** ligands are a class of organic molecules containing two isocyanide functional groups (-N=C). When used as ligands in transition metal complexes, they exhibit strong  $\sigma$ -donating and  $\pi$ -accepting properties. These characteristics are highly beneficial for photoredox catalysis, as they allow for the fine-tuning of the electronic and photophysical properties of the resulting metal complexes.[1]

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of challenging chemical bonds under mild conditions.[2] The core principle involves a photocatalyst that, upon absorption of visible light, initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates.[2] Metal complexes



bearing **bisisocyanide** ligands are attractive candidates for such photocatalysts due to their potential for strong visible light absorption and long-lived excited states.[1][3]

# **Key Advantages of Bisisocyanide Ligands**

- Tunability: The electronic properties of the metal center can be systematically modified by altering the substituents on the **bisisocyanide** ligand framework. This allows for precise control over the redox potentials of the photocatalyst.
- Strong Ligand Field: **Bisisocyanide** ligands create a strong ligand field, which can be advantageous in shifting metal-centered (MC) states to higher energies, thereby favoring desired photoluminescent pathways from metal-to-ligand charge transfer (MLCT) states.[1]
- Versatility: These ligands can be coordinated to a variety of transition metals, including chromium, ruthenium, and iridium, opening up a wide chemical space for catalyst design.[3]

# **Applications in Organic Synthesis**

Photocatalysts based on **bisisocyanide** ligands have shown promise in a range of organic transformations. One notable application is in reductive dehalogenation reactions, which are fundamental processes in organic synthesis and medicinal chemistry. For instance, chromium(0) tris(diisocyanide) complexes have been demonstrated to efficiently catalyze the reductive dehalogenation of aryl halides under red light irradiation.[3]

# **Quantitative Data Summary**

The following tables summarize key quantitative data for representative photoredox catalysts, including those with **bisisocyanide** ligands, to facilitate comparison.

Table 1: Photophysical Properties of a Representative Cr(0) Tris(diisocyanide) Complex[3]



Property	Value
Absorption Maximum (λmax)	~500-600 nm
Emission Maximum (λem)	~625-650 nm
Excited-State Lifetime (τ)	Competitive with Os(II) polypyridines
Metal-to-Ligand Charge Transfer (MLCT) Energy	1.90 - 1.98 eV

Table 2: Performance Metrics in Photoredox Catalysis

Metric	Definition	Typical Range for Efficient Catalysts
Quantum Yield (Φ)	The number of desired events (e.g., product molecules formed) occurring per photon absorbed by the system.	0.1 - 1.0+
Turnover Number (TON)	The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.[4]	100 - 1,000,000+
Turnover Frequency (TOF)	The turnover per unit time.[4]	$10^{-2} - 10^2  \mathrm{S}^{-1}$

# Experimental Protocols General Synthesis of a Photoredox-Active MetalBisisocyanide Complex

This protocol provides a general guideline for the synthesis of a metal-**bisisocyanide** complex, inspired by procedures for similar photoredox catalysts.[5]

#### Materials:

Metal precursor (e.g., chromium(0), ruthenium(II), or iridium(III) salt)



- Bisisocyanide ligand
- Anhydrous, degassed solvent (e.g., toluene, THF, or acetonitrile)
- · Inert atmosphere glovebox or Schlenk line
- Standard glassware for air-sensitive synthesis

#### Procedure:

- In an inert atmosphere glovebox, dissolve the metal precursor in the chosen anhydrous, degassed solvent.
- Add the bisisocyanide ligand to the solution (typically in stoichiometric amounts or slight excess).
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, NMR, or UV-Vis spectroscopy).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography under an inert atmosphere.
- Characterize the final product using NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.[3]

# General Procedure for a Photocatalytic Reductive Dehalogenation Reaction

This protocol is adapted from benchmark reductive dehalogenation reactions catalyzed by photoredox-active chromium(0) tris(diisocyanide) complexes.[6]

#### Materials:

- Aryl halide substrate
- Metal-bisisocyanide photocatalyst (e.g., [Cr(LMes)3]) (1 mol%)



- Sacrificial electron donor (e.g., tetrakis(dimethylamino)ethylene TDAE) (1.5 equivalents)
- Anhydrous, degassed solvent (e.g., benzene-d6 for NMR monitoring)
- Reaction vessel (e.g., NMR tube or Schlenk tube)
- Light source (e.g., 623 nm LED)
- Internal standard for NMR yield determination (e.g., 1,4-dioxane)

#### Procedure:

- In an inert atmosphere glovebox, add the aryl halide (0.06 mmol), the metal-**bisisocyanide** photocatalyst (1 mol%), the sacrificial electron donor (1.5 equiv), and the internal standard to the reaction vessel.
- Add the anhydrous, degassed solvent (0.6 mL).
- Seal the reaction vessel and remove it from the glovebox.
- Irradiate the reaction mixture with the light source at room temperature.
- Monitor the reaction progress by 1H NMR spectroscopy.
- Upon completion, the product yield can be determined by integrating the product peaks relative to the internal standard.

## **Protocol for Quantum Yield Determination**

The quantum yield of a photochemical reaction can be determined using chemical actinometry. The following protocol is based on the well-established ferrioxalate actinometry method.[7]

#### Materials:

- Potassium ferrioxalate solution (0.006 M in 0.05 M H2SO4)
- 1,10-Phenanthroline solution (0.1% w/v in water)
- Buffer solution (e.g., sodium acetate)

## Methodological & Application



- Photocatalytic reaction mixture
- UV-Vis spectrophotometer
- Cuvettes
- Light source identical to the one used for the photocatalytic reaction

#### Procedure:

- Actinometry:
  - Fill a cuvette with the potassium ferrioxalate solution and irradiate it with the light source for a specific time (t). Keep an identical solution in the dark as a reference.
  - After irradiation, add the 1,10-phenanthroline solution and the buffer to both the irradiated and dark solutions.
  - $\circ$  Measure the absorbance of both solutions at 510 nm. The difference in absorbance ( $\Delta A$ ) is used to calculate the moles of Fe2+ formed.
  - The photon flux can be calculated using the following equation: Photon flux (einstein  $s^{-1}$ ) = (moles of Fe<sup>2+</sup>) / ( $\Phi$  \* t \* f) where  $\Phi$  is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, t is the irradiation time, and f is the fraction of light absorbed.[7]
- Reaction Quantum Yield:
  - Perform the photocatalytic reaction under the same irradiation conditions and for a specific time.
  - Determine the number of moles of product formed using a suitable analytical technique (e.g., GC, HPLC, or NMR with an internal standard).
  - The reaction quantum yield (Φreaction) is then calculated as: Φreaction = (moles of product) / (photon flux \* t)

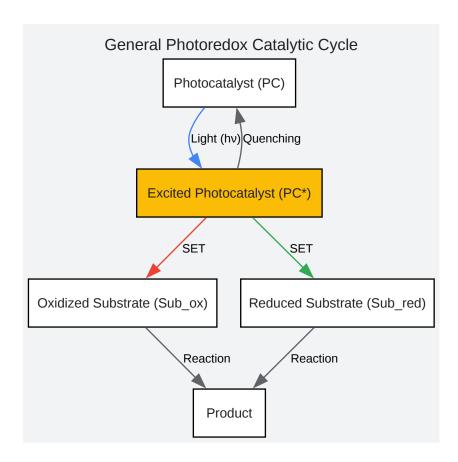




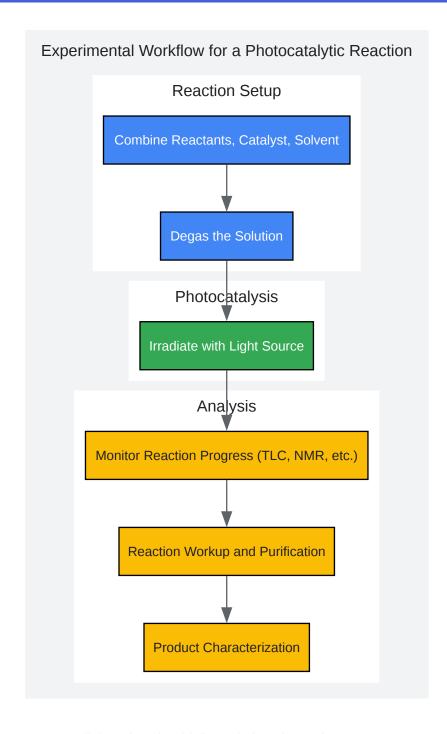
# **Visualizations**

The following diagrams illustrate the fundamental processes in photoredox catalysis.









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